
8-(3-Azetidinyloxy)-5-chloroquinoline
Overview
Description
The compound “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” has a CAS Number of 1820736-30-8 and a molecular weight of 242.7 . Another related compound, “3-(3-Azetidinyloxy)pyridine 2HCL”, has a CAS Number of 1354543-05-7 and a molecular weight of 223.1 .
Molecular Structure Analysis
The InChI code for “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” is 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . For “3-(3-Azetidinyloxy)pyridine 2HCL”, the InChI code is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride” include a molecular weight of 242.7 and an InChI code of 1S/C11H14N2O2.ClH/c1-8(14)13-9-3-2-4-10(5-9)15-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3,(H,13,14);1H . For “3-(3-Azetidinyloxy)pyridine 2HCL”, the molecular weight is 223.1 and the InChI code is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .
Scientific Research Applications
Antimicrobial Properties
8-(3-Azetidinyloxy)-5-chloroquinoline and its derivatives have shown promise in antimicrobial applications. For instance, a series of compounds containing the quinoline nucleus, including azetidinone derivatives, have been synthesized and found effective against various bacterial and fungal strains (Desai & Dodiya, 2014). Similarly, compounds with 7-azetidinylquinolone structure exhibited significant antibacterial properties (Frigola et al., 1995). Another study on 8-chloroquinolone derivatives demonstrated potent antibacterial activities against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Anti-corrosion Applications
8-Hydroxyquinoline derivatives, closely related to 8-(3-Azetidinyloxy)-5-chloroquinoline, have been investigated for their anti-corrosion properties. A study on 8-hydroxyquinoline derivatives highlighted their effectiveness in preventing corrosion of mild steel in acidic environments (Douche et al., 2020).
Antituberculosis Activity
Cloxyquin (5-chloroquinolin-8-ol), a compound structurally similar to 8-(3-Azetidinyloxy)-5-chloroquinoline, has shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains (Hongmanee et al., 2006).
Cancer Research
8-Hydroxyquinoline derivatives have been studied for their potential in cancer therapy. For instance, clioquinol (5-chloro-7-iodo-quinolin-8-ol) and its analogs have shown preclinical efficacy in the treatment of malignancy due to their ability to inhibit proteasome function (Mao & Schimmer, 2008). Moreover, research on glucoconjugates of 8-hydroxyquinolines, which share a structural resemblance with 8-(3-Azetidinyloxy)-5-chloroquinoline, revealed their potential as anticancer prodrugs in the presence of copper(II) ions (Oliveri et al., 2012).
Metal Ion Sensing
8-Hydroxyquinoline derivatives have been explored as chemosensors for metal ions. For instance, fluorescent chemosensors based on 8-hydroxyquinoline derivatives were effective in selectively detecting Zn2+ and Cd2+ ions (Aragoni et al., 2013). Additionally, studies on azo 8-hydroxyquinoline derivatives showcased their potential as chromogenic chemosensors for Hg2+ and Cu2+ (Cheng et al., 2006).
Safety And Hazards
properties
IUPAC Name |
8-(azetidin-3-yloxy)-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-3-4-11(16-8-6-14-7-8)12-9(10)2-1-5-15-12/h1-5,8,14H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXLGNVXBLRNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Azetidinyloxy)-5-chloroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



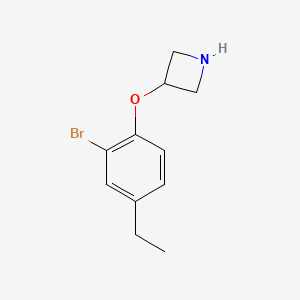
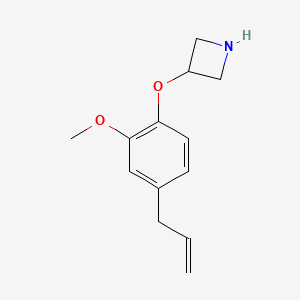
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
![3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525273.png)
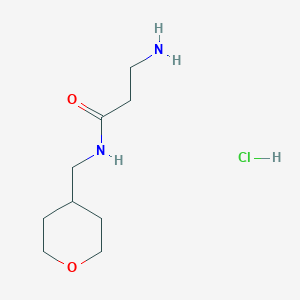


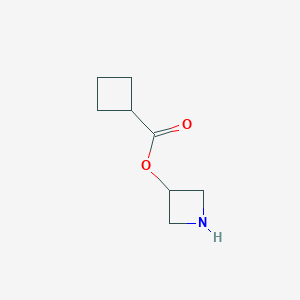
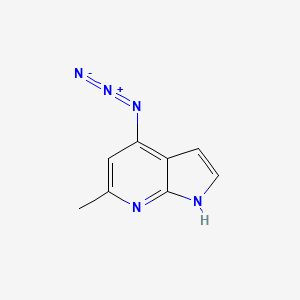
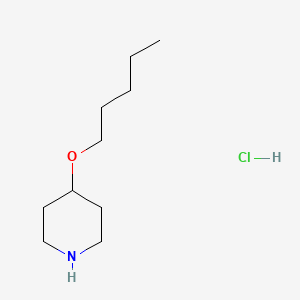
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)